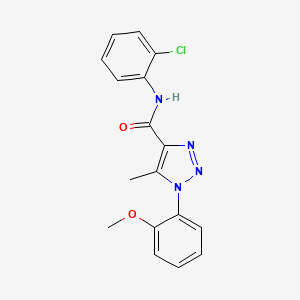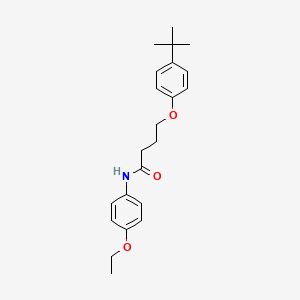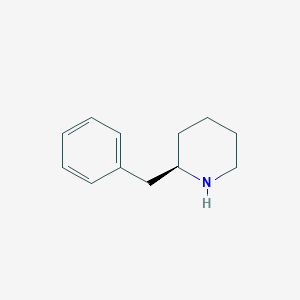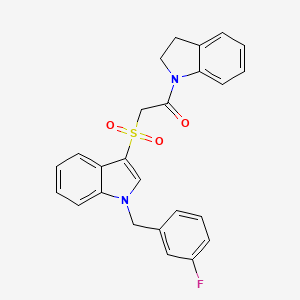
1-(3,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid” is likely an organic compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “5-oxo” indicates the presence of a carbonyl group (C=O) on the 5th carbon of the ring. The “1-(3,5-Dimethylphenyl)” suggests a phenyl group (a ring of 6 carbon atoms, essentially a benzene ring) attached to the 1st carbon of the pyrrolidine ring, with methyl groups (-CH3) attached to the 3rd and 5th carbons of the phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the introduction of the carbonyl group and the phenyl ring. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the carbonyl group, and the phenyl ring. The exact three-dimensional structure would depend on the specific orientations of these groups in space .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the carbonyl group, which is a common site of reactivity in organic compounds. The compound could potentially undergo reactions such as reduction (to form an alcohol), nucleophilic addition (to form a new carbon-carbon bond), or condensation with amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carbonyl group and the phenyl ring could potentially increase its polarity, affecting properties such as solubility and boiling point .Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
1-(3,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid and related compounds have been involved in a variety of chemical transformations. For instance, certain carboxylic acids, including phenyl and dimethylphenyl variants, have been transformed into hydroxamic acids, which then undergo rearrangement to form substituted oxadiazoles (Potkin et al., 2012). Another study involved the conversion of carboxylic acids to carbohydrazides, which were then used to synthesize hydrazones and oxadiazole derivatives, showcasing the chemical flexibility and potential for creating diverse molecular structures (Mickevičius et al., 2009).
Luminescence Sensing
Certain dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and found to exhibit characteristic sharp emission bands of Eu(3+) or Tb(3+) ions. These complexes show selective sensitivity to benzaldehyde-based derivatives, marking their potential as fluorescence sensors for these chemicals (Shi et al., 2015).
Photoreleasable Protecting Group for Carboxylic Acids
The 2,5-dimethylphenacyl chromophore has been proposed as a photoremovable protecting group for carboxylic acids. This mechanism allows the formation of carboxylic acids from their esters through direct photolysis, showcasing a method for protecting and then releasing carboxylic acids as needed (Klan et al., 2000).
Antibacterial Activity
A series of 1,4-disubstituted pyrrolidinone derivatives, including variants derived from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, were synthesized and evaluated for antibacterial activity. This study highlighted the potential of these compounds in combating bacterial infections, with certain derivatives showing significant antibacterial activity (Žirgulevičiūtė et al., 2015).
Gas Adsorption and Selectivity
The rigid and angular structure of certain carboxylic acids has been leveraged to construct non-interpenetrated cationic frameworks. These frameworks exhibit selective gas adsorption properties, particularly for CO2 over N2 and CH4, highlighting their potential application in gas separation and storage processes (Sen et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body .
Mode of Action
It is likely that this compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been found to have various effects, such as inhibiting enzyme activity or modulating protein function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “1-(3,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid”. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-3-9(2)5-11(4-8)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYUEYJQRCOJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B2875362.png)
![5-(2-methoxyethyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2875364.png)


![2-(2-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2875369.png)


![N'-(5-Chloro-2-methoxyphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2875372.png)

![2-[(4-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2875374.png)

![2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2875378.png)


